Hydrogen-Bond Donor Count Doubles That of the Des-Amino Analog, Enabling Orthogonal Derivatization Without Protection
The target compound possesses 3 hydrogen-bond donors (one from the pyrazole NH, one from the 3-NH₂, and one from the 6-COOH) and 4 hydrogen-bond acceptors. In contrast, the des-amino analog 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1256807-59-6) has only 1 H-bond donor and 3 H-bond acceptors . This difference enables the 3-amino group to be selectively acylated, sulfonylated, or diazotized while the 6-carboxylic acid remains available for amide coupling, a sequential diversification strategy that is not feasible with the des-amino analog .
Comparator (des-amino): 1 HBD
+2 HBD (200% increase)
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 3 (predicted, based on functional group count) |
| Comparator Or Baseline | 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid: HBD = 1 (predicted) |
| Quantified Difference | +2 HBD (200% increase vs. comparator) |
| Conditions | Structural analysis; functional group enumeration from SMILES |
Why This Matters
Higher HBD count translates to enhanced aqueous solubility and additional anchoring points for target engagement, making the target compound a more versatile fragment for crystallographic soaking and fragment-based drug discovery than its des-amino counterpart.
